molecular formula C6H4ClNO2 B3273892 4-Pyridinecarbonyl chloride, 3-hydroxy- CAS No. 59793-46-3

4-Pyridinecarbonyl chloride, 3-hydroxy-

Cat. No. B3273892
CAS RN: 59793-46-3
M. Wt: 157.55 g/mol
InChI Key: WRFRNSUCMVFMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Pyridinecarbonyl chloride, 3-hydroxy-” is a chemical compound with the empirical formula C6H5NO3 . It is also known as 3-Pyridinecarboxylic acid, 4-hydroxy- .


Molecular Structure Analysis

The conformation and vibration analysis of 2-, 3- and 4-pyridinecarbonyl chlorides have been computed using B3LYP hybrid density functional with 6-311++G** basis set . All structures have been fully optimized, and the optimized geometries, dipole moments, infrared vibrational frequencies, and relative energies are reported .


Chemical Reactions Analysis

Pyridinecarbonyl chlorides, including “4-Pyridinecarbonyl chloride, 3-hydroxy-”, are predicted to exist predominantly in trans conformation . The two equivalent planar structures of 4-pyridinecarbonyl chloride are separated by an energy barrier of 4.55 kcal/mol . The effect of solvents on the conformational stability has been examined for nine different solvents .

Safety and Hazards

“4-Pyridinecarbonyl chloride, 3-hydroxy-” is considered hazardous. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

There is ongoing research into the potential applications of “4-Pyridinecarbonyl chloride, 3-hydroxy-” and similar compounds. For example, 4′-Pyridinecarbonyl-substituted renieramycin-type derivatives have shown potential as cytotoxic agents against non-small-cell lung cancer cells .

properties

IUPAC Name

3-hydroxypyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFRNSUCMVFMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinecarbonyl chloride, 3-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 2
Reactant of Route 2
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 3
Reactant of Route 3
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 4
Reactant of Route 4
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 5
Reactant of Route 5
4-Pyridinecarbonyl chloride, 3-hydroxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Pyridinecarbonyl chloride, 3-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.